Cas no 84127-06-0 (Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl-)

84127-06-0 structure
Product name:Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl-
Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl-
- CHEMBL1346560
- HMS2657H05
- MLS001018608
- bis(4-dimethylaminophenyl)phosphine oxide
- AKOS001032091
- bis(4-dimethylaminophenyl)-phosphine oxide
- RWYIFIGCEJVAED-UHFFFAOYSA-N
- 4,4a(2)-Phosphinylidenebis[N,N-dimethylbenzenamine]
- DTXSID701237431
- Z56762374
- 84127-06-0
- SCHEMBL636857
- SMR000354793
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- Inchi: InChI=1S/C16H20N2OP/c1-17(2)13-5-9-15(10-6-13)20(19)16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3/q+1
- InChI Key: HILVSVQPQFWLAA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 287.13132526Da
- Monoisotopic Mass: 287.13132526Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- PSA: 57.69000
- LogP: 2.59680
Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl- Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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3. Book reviews
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5. Back matter
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